

Established Factor Xa Inhibitors: An Overview

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Letaxaban

CAS No.: 870262-90-1

Cat. No.: S548876

Get Quote

Factor Xa inhibitors are anticoagulants that selectively and reversibly block the activity of clotting factor Xa, preventing clot formation. They are used to treat and prevent deep vein thrombosis (DVT) and pulmonary embolism (PE), and to reduce stroke risk in nonvalvular atrial fibrillation (AF) [1].

The table below lists key Factor Xa inhibitors with available clinical data:

Drug Name (Generic)	Brand Name	Key Indications (Examples)	Typical Dosing Regimens (for approved indications)
Apixaban [1]	Eliquis [1]	Stroke prevention in AF, VTE treatment/prevention [1] [2]	AF: 5 mg twice daily; VTE Treatment: 10 mg twice daily for 7 days, then 5 mg twice daily [2]
Rivaroxaban [1]	Xarelto [1]	Stroke prevention in AF, VTE treatment/prevention, stable CAD/PAD [1] [2] [3]	AF: 20 mg daily; VTE Treatment: 15 mg twice daily for 21 days, then 20 mg daily; Stable CAD/PAD: 2.5 mg twice daily with aspirin [2]
Edoxaban [1]	Savaysa [1]	Stroke prevention in AF, VTE treatment [1]	60 mg once daily (dose reduction may be required) [2]
Fondaparinux [1]	Arixtra [1]	VTE prevention/treatment [1]	Subcutaneous injection, 2.5 mg once daily [1]

Experimental Data and Protocols for Rivaroxaban

Since **Letaxaban** data is unavailable, here are experimental findings and methodologies for Rivaroxaban that can serve as a reference for your comparative research.

In Vitro and In Vivo Protocol: Anti-Atherosclerotic Mechanism

Objective: To investigate the mechanism by which Rivaroxaban attenuates the progression of atherosclerosis, beyond its anticoagulant effect [4].

- **Cell Culture:**
 - **Cells Used:** RAW264.7 macrophage cell line and primary murine peritoneal macrophages [4].
 - **Treatment:** Cells were treated with 7-ketocholesterol (7KC) to induce autophagy and inflammasome activation. They were then co-treated with coagulation Factor Xa in the presence or absence of Rivaroxaban [4].
 - **Analysis:** Immunoblotting was performed to analyze proteins in the autophagy pathway (LC3, p62) and the mTOR signaling pathway [4].
- **Animal Model:**
 - **Model:** Apolipoprotein E-deficient (ApoE^{-/-}) mice, a standard model for atherosclerosis [4].
 - **Protocol:** Mice were fed a high-fat diet for 20 weeks. The treatment group received a daily oral gavage of Rivaroxaban (120 mg/kg in polyethylene glycol 400), while the control group received the vehicle alone [4].
 - **Outcome Measurement:** After sacrifice, the entire aorta was dissected, stained with oil red O for lipids, and the atherosclerotic lesion area was quantified *en face* using image analysis software (e.g., ImageJ) [4].
- **Key Findings:** The study concluded that Rivaroxaban alleviates atherogenesis by inhibiting the Factor Xa-induced, PAR2-mediated suppression of macrophage autophagy, thereby reducing inflammasome activity [4].

Clinical Trial Protocol: RIVAWAR Study on Left Ventricular Thrombus

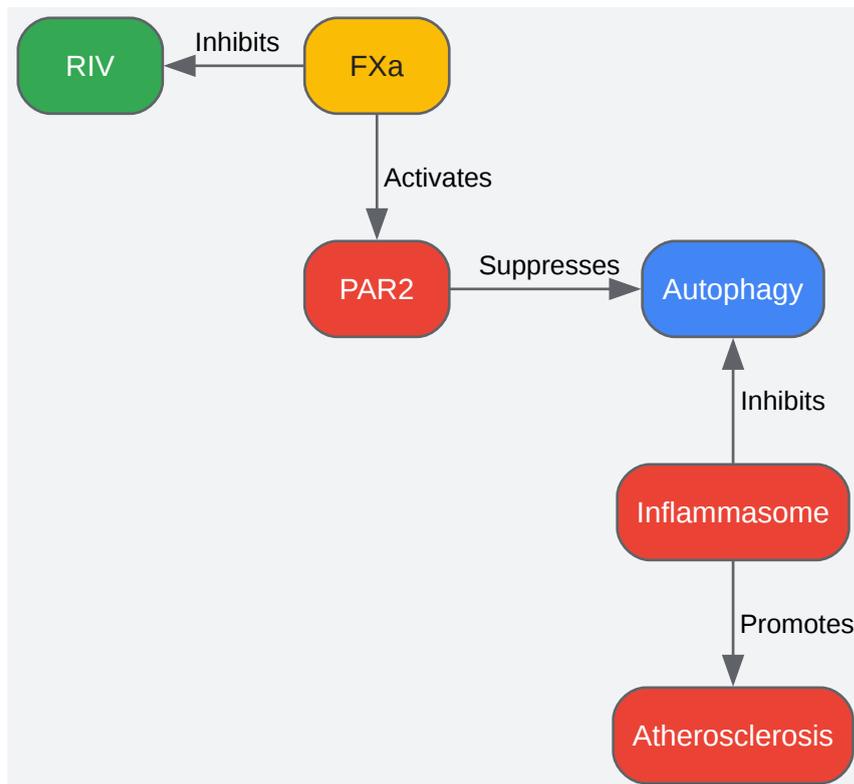
Objective: To compare the effectiveness and safety of Rivaroxaban versus Warfarin in treating post-myocardial infarction (MI) acute left ventricular thrombus (LVT) [5].

- **Study Design:** Open-label, non-inferiority, randomized controlled trial [5].

- **Participants:** 261 patients with acute LVT diagnosed during initial MI hospitalization [5].
- **Intervention:** Patients were randomized (2:1) to receive either **Rivaroxaban (20 mg once daily)** or **Warfarin (target INR 2-3)** for 12 weeks. Both groups also received dual antiplatelet therapy (DAPT) initially [5].
- **Primary Endpoint:** Complete resolution of LVT, assessed by blinded echocardiography at 12 weeks [5].
- **Key Results:**
 - **Efficacy:** Rivaroxaban was non-inferior to Warfarin, with a 95.8% resolution rate vs. 96.6% in the Warfarin group at 12 weeks.
 - **Safety:** Major bleeding occurred in 2.3% of the Rivaroxaban group versus 1.1% of the Warfarin group, a difference that was not statistically significant [5].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the cellular mechanism of Factor Xa inhibition and the specific pathway investigated for Rivaroxaban's anti-atherosclerotic effects, as detailed in the experimental protocol above [4].



[Click to download full resolution via product page](#)

Suggestions for Further Research on Letaxaban

The absence of "**Letaxaban**" in the scientific literature retrieved suggests it may be an investigational compound not yet in clinical trials, or potentially known by a different name. To continue your research, I suggest:

- **Searching specialized databases:** Probe deeper into pharmaceutical patents, clinical trial registries (ClinicalTrials.gov), and preprint servers for early research.
- **Verifying nomenclature:** Confirm the standardized International Nonproprietary Name (INN) for "**Letaxaban**" to ensure accurate searching.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. List of Factor - Drugs.com Xa inhibitors [drugs.com]
2. 2025 Guidelines for direct oral anticoagulants [pmc.ncbi.nlm.nih.gov]
3. Rivaroxaban, in combination with low-dose aspirin, is ... [sciencedirect.com]
4. Rivaroxaban, a Direct Oral Factor Xa Inhibitor, Attenuates ... [pmc.ncbi.nlm.nih.gov]
5. Rivaroxaban vs Warfarin in Acute Left Ventricular Thrombus ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Established Factor Xa Inhibitors: An Overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548876#letaxaban-vs-rivaroxaban-factor-xa-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com